Ethyl 2-bromo-6-cyano-4-methylphenylacetate
Overview
Description
Ethyl 2-bromo-6-cyano-4-methylphenylacetate is a chemical compound characterized by its bromo, cyano, and methyl functional groups attached to a phenylacetate backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Cyanation: The compound can be synthesized through the bromination of 2-methylphenylacetate followed by cyanation.
Esterification: this compound can be produced by esterifying the corresponding carboxylic acid with ethanol under acidic conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically synthesized in a batch process involving controlled addition of reagents and precise temperature regulation to ensure high yield and purity.
Catalytic Methods: Catalysts such as palladium or nickel may be used to enhance the efficiency of the synthetic reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The bromo group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) in polar aprotic solvents.
Major Products Formed:
Oxidation: 2-bromo-6-cyano-4-methylbenzoic acid.
Reduction: 2-bromo-6-cyano-4-methylphenylamine.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-bromo-6-cyano-4-methylphenylacetate is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which Ethyl 2-bromo-6-cyano-4-methylphenylacetate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Ethyl 2-bromo-4-cyano-6-methylphenylacetate: Similar structure but different position of functional groups.
Ethyl 2-bromo-6-cyano-3-methylphenylacetate: Different position of the methyl group.
This comprehensive overview highlights the significance of Ethyl 2-bromo-6-cyano-4-methylphenylacetate in various scientific and industrial fields. Its unique chemical properties and versatile applications make it a valuable compound in research and development.
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Properties
IUPAC Name |
ethyl 2-(2-bromo-6-cyano-4-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-10-9(7-14)4-8(2)5-11(10)13/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANDZKMYYRCHFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1Br)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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